Unii-D1OE4mxz8A
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Overview
Description
2’-Deoxy-2’,2’-difluoro-5’-uridylic acid is a modified nucleoside containing fluorine in the sugar moietyThe substitution of fluorine for hydrogen in the sugar moiety enhances the biological activity and increases the chemical and metabolic stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid involves the introduction of fluorine atoms into the sugar moiety of uridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’,2’-difluoro-5’-uridylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated uridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, iodine.
Major Products Formed
The major products formed from these reactions include difluorinated uridine derivatives, alcohols, and halogenated uridines .
Scientific Research Applications
2’-Deoxy-2’,2’-difluoro-5’-uridylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Investigated for its antiviral properties, particularly against feline herpes virus.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid involves its incorporation into DNA or RNA, where it interferes with the replication process. The presence of fluorine atoms enhances the compound’s stability and resistance to enzymatic degradation. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’,2’-difluorocytidine: Known for its use in cancer treatment.
2’-Deoxy-2’,2’-difluoro-5-iodouridine: Exhibits antiviral activity against feline herpes virus.
2’-Deoxy-2’,2’-difluoro-5-bromouridine: Another antiviral compound with similar properties.
Uniqueness
2’-Deoxy-2’,2’-difluoro-5’-uridylic acid is unique due to its specific fluorination pattern, which enhances its biological activity and stability compared to other fluorinated nucleosides. This makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
139729-89-8 |
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Molecular Formula |
C9H11F2N2O8P |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11F2N2O8P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)13-2-1-5(14)12-8(13)16/h1-2,4,6-7,15H,3H2,(H,12,14,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 |
InChI Key |
APSMIPKDENVCML-QPPQHZFASA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)(F)F |
Origin of Product |
United States |
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